molecular formula C8H14N2O B13468595 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B13468595
M. Wt: 154.21 g/mol
InChI Key: RNJXQDNSNSRTMN-UHFFFAOYSA-N
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Description

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine is a high-value chemical building block featuring a primary amine functional group attached to a 2-tert-butyl-1,3-oxazole core. This structure makes it a versatile intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules. The oxazole ring is a privileged scaffold in pharmaceuticals, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, which can enhance the binding affinity and metabolic stability of potential drug candidates. The sterically hindered tert-butyl group adjacent to the nitrogen atoms can significantly influence the molecule's conformation, lipophilicity, and overall pharmacokinetic properties. In research settings, this aminomethyl-oxazole derivative serves as a critical precursor for constructing compound libraries. Its primary amine group is highly reactive, allowing for efficient derivatization through amide bond formation, reductive amination, or nucleophilic substitution to create a diverse array of amides, sulfonamides, and secondary or tertiary amines for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is not extensively reported in the public domain, analogues and structural relatives of this scaffold are investigated across various therapeutic areas. For instance, research on oxazole-containing compounds spans the development of modulators for enzymes, receptors, and protein-protein interactions. The presence of the tert-butyl group is a common structural motif used to explore steric constraints within binding pockets and to improve metabolic stability by blocking susceptible sites of oxidation. Researchers value this compound for its potential utility in probing novel biological mechanisms and as a starting point in hit-to-lead optimization campaigns. This product is intended for use in laboratory research only and is not classified as a drug, food additive, or cosmetic. It is strictly supplied for Research Use Only (RUO), meaning it is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(2-tert-butyl-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3

InChI Key

RNJXQDNSNSRTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CN

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Multicomponent Reactions Using Isocyanides

A prominent method involves a palladium-catalyzed three-component reaction between oxazole precursors, isocyanides, and water. This approach has been demonstrated for synthesizing 3-(oxazol-5-yl) derivatives and is adaptable for tert-butyl substitution.

  • Reaction Conditions : Pd(OAc)₂ (5 mol%), cesium carbonate (Cs₂CO₃, 1 equiv.), in a solvent mixture of dimethyl sulfoxide (DMSO) and water (9:1), at 80°C.
  • Substrates : 5-(2-chloroquinolin-3-yl)oxazoles or similar oxazole aldehydes with tert-butyl isocyanide as the tert-butyl source.
  • Yields : The reaction yields for tert-butyl isocyanide derivatives range from 67% to 76%, demonstrating good efficiency.
  • Procedure Summary : The oxazole aldehyde is reacted with tert-butyl isocyanide and base in the presence of Pd catalyst, facilitating amidation and cyclization to form the tert-butyl-substituted oxazole derivative. Subsequent purification involves washing with 2-propanol or column chromatography followed by recrystallization.

Table 1: Representative Yields for Palladium-Catalyzed Amidation with Tert-butyl Isocyanide

Entry Isocyanide Type Yield (%) Notes
1 Cyclohexyl isocyanide 70-94 Control reaction
2 tert-Butyl isocyanide 67-76 Target tert-butyl
3 1,1,3,3-Tetramethylbutyl isocyanide < Low yield Not isolated

This method is notable for its mild conditions and good functional group tolerance.

Van Leusen Oxazole Synthesis Using Tosylmethyl Isocyanide (TosMIC)

The van Leusen reaction is a classical method for oxazole ring formation starting from aldehydes and TosMIC.

  • Reaction Conditions : Aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) with TosMIC and potassium carbonate (K₂CO₃) in ethanol or methanol, reflux or room temperature, typically for 3-4 hours.
  • Mechanism : The aldehyde condenses with TosMIC under basic conditions to form the oxazole ring.
  • Application : This reaction can be adapted to prepare 1,3-oxazole derivatives substituted at the 5-position, which can be further functionalized to introduce the tert-butyl group or amine substituents.

Although direct tert-butyl substitution via TosMIC is less common, this method provides a versatile oxazole scaffold for further modification.

Cross-Metathesis and Subsequent Functionalization

Advanced synthetic routes involve cross-metathesis reactions to install the tert-butyl moiety or related bulky groups on oxazoline or oxazole intermediates.

  • Catalyst : Grubbs second-generation ruthenium catalyst.
  • Conditions : Cross-metathesis between oxazolidine derivatives and tert-butyl acrylate under microwave irradiation or conventional heating.
  • Yield : Up to 83% for key intermediates.
  • Subsequent Steps : The intermediates undergo stereoselective Michael additions, hydrolysis, and reductive amination to yield the methanamine-substituted oxazole derivative.
  • Notes : Microwave irradiation drastically shortens reaction times, improving efficiency.

This method is useful for stereoselective synthesis and installation of bulky tert-butyl groups but may be cost-inefficient due to expensive catalysts.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Pd-Catalyzed Multicomponent Reaction Pd(OAc)₂, Cs₂CO₃, DMSO/H₂O, tert-butyl isocyanide, 80°C 67-76 Mild, good yields, scalable Requires Pd catalyst
Van Leusen Oxazole Synthesis Aldehyde, TosMIC, K₂CO₃, EtOH/MeOH, reflux or RT Variable Classical, versatile scaffold May need further functionalization
Cross-Metathesis with Grubbs Catalyst Oxazolidine, tert-butyl acrylate, Ru-catalyst, microwave or heating ~83 (intermediates) Stereoselective, efficient Expensive catalyst, cost
tert-Butyl N,N'-Diisopropylcarbamimidate Reflux in DCM, prolonged heating 58-75 Mild conditions, good yields Long reaction times

Research Outcomes and Perspectives

  • The palladium-catalyzed amidation with tert-butyl isocyanide is currently the most direct and efficient method for synthesizing this compound derivatives, offering good yields and functional group tolerance.
  • The van Leusen reaction remains a foundational step for building the oxazole ring, but subsequent steps are needed to install the methanamine and tert-butyl groups.
  • Cross-metathesis strategies provide stereochemical control and high yields but may be limited by cost and catalyst availability.
  • Use of tert-butyl carbamimidates offers alternative tert-butyl introduction, especially for protecting groups or carbamate formation, potentially useful in derivative synthesis.
  • Overall, the choice of method depends on the desired scale, stereochemical requirements, and availability of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Features/Applications References
1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine C8H14N2O 154.21 1,3-Oxazole 2-tert-butyl, 5-methanamine High lipophilicity; potential CNS activity inferred
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride C7H12N2O·HCl 176.64 1,3-Oxazole 2-ethyl, 4-methyl, 5-methanamine (HCl salt) Enhanced solubility via salt formation; antiviral research
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine C7H12N2S 156.25 1,3-Thiazole 4-ethyl, 2-methyl, 5-methanamine Sulfur atom increases polarizability; agrochemical applications
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine C11H16N4OS2 308.41 1,3-Oxazole + Thiazole 2-tert-butyl oxazole linked via thioether to thiazol-2-amine Dual heterocyclic system; kinase inhibition (e.g., EGFR)
1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine C11H12N2O 188.23 1,3-Oxazole 4-methyl, 2-phenyl, 5-methanamine Aromatic phenyl enhances π-π stacking; antimicrobial activity
1-(1,3-Oxazol-5-yl)methanamine dihydrochloride C4H7N2O·2HCl 169.04 1,3-Oxazole 5-methanamine (dihydrochloride salt) Minimal substituents; foundational structure for derivatization

Structural and Electronic Comparisons

Heterocycle Impact
  • 1,3-Oxazole vs. 1,3-Thiazole :
    • Oxazole (O-atom) exhibits higher electronegativity, favoring hydrogen-bond acceptor interactions. Thiazole (S-atom) offers greater polarizability and larger atomic radius, enabling hydrophobic interactions .
    • Example: The thiazole analog (C7H12N2S) has a higher molecular weight (156.25 vs. 154.21) and altered electronic properties compared to the target compound.
Substituent Effects
  • tert-Butyl vs. Ethyl/methyl groups offer moderate lipophilicity without significant bulk .
  • Aromatic vs. Aliphatic Substituents :
    • Phenyl-substituted analogs (e.g., C11H12N2O) exhibit enhanced π-π stacking with aromatic residues in protein targets, whereas aliphatic substituents prioritize membrane permeability .
Functional Group Modifications
  • Methanamine vs. Thioether Linkages :
    • Methanamine enables salt formation (e.g., hydrochloride in ), improving aqueous solubility. Thioether linkages (e.g., in ) introduce flexibility and sulfur-mediated interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • tert-Butyl substitution increases logP (estimated ~1.8) compared to ethyl/methyl analogs (logP ~1.2–1.5).
  • Solubility :
    • Hydrochloride salts (e.g., ) enhance solubility (e.g., >50 mg/mL in water) compared to free bases.
  • Metabolic Stability :
    • tert-Butyl groups resist cytochrome P450 oxidation, extending half-life relative to unsubstituted analogs .

Biological Activity

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological effects associated with this compound, drawing from multiple research studies and sources.

This compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. Notably, it has been shown to engage with enzymes involved in oxidative stress responses and metabolic pathways, indicating its potential in modulating cellular functions.

PropertyDescription
Enzyme Interactions Engages with enzymes related to oxidative stress
Cell Signaling Modulates cell signaling pathways
Gene Expression Influences gene expression patterns
Metabolic Pathways Involved in energy metabolism and stress responses

The mode of action for this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic processes.
  • Receptor Binding : It may block receptor interactions, altering cellular signaling.
  • Protein Function Disruption : The compound can disrupt protein functions through binding interactions.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Antimicrobial Activity

Studies have shown that oxazole derivatives possess antimicrobial properties. This compound may inhibit the growth of various pathogens through its interaction with microbial enzymes .

Anticancer Effects

Research highlights the potential anticancer properties of oxazole derivatives. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of apoptotic pathways and modulation of p53 expression levels .

Anti-inflammatory Properties

Oxazole derivatives have been linked to anti-inflammatory effects. For instance, they can modulate cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related oxazole compounds:

  • In Vitro Studies :
    • A study on oxazolone derivatives indicated significant inhibition of cancer cell proliferation at sub-micromolar concentrations .
    • Another study reported that dietary oxazoles could induce intestinal inflammation in experimental models, suggesting a dual role in health and disease contexts .
  • Animal Models :
    • In animal studies, lower doses of oxazole derivatives showed beneficial effects on metabolic activity and reduced oxidative stress, while higher doses led to adverse effects.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine with high purity?

Methodological Answer: The synthesis requires precise control of reaction parameters. For oxazole derivatives, a common approach involves cyclocondensation of aldehydes with amines. For example, analogous compounds like [2-(4-tert-butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol are synthesized using 4-tert-butylbenzaldehyde and methylamine in methanol, with reaction temperatures maintained at 60–80°C . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol balances cost and safety .
  • Reaction time : Typically 12–24 hours, monitored via thin-layer chromatography (TLC) to detect intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while oxazole ring protons resonate between 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₅N₂O: 167.1184) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of contact, wash with copious water and seek medical advice .
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer: The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability and bioavailability. In interaction studies, bulky substituents like tert-butyl can sterically hinder non-specific binding while promoting hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 or kinase targets) . Advanced strategies include:

  • Molecular docking : Simulate binding affinities using software like AutoDock Vina, comparing tert-butyl analogs with smaller substituents (e.g., methyl or H) .
  • Pharmacokinetic assays : Measure metabolic stability in liver microsomes to assess tert-butyl’s impact on half-life .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To mitigate:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Reproduce synthesis : Cross-validate purity via independent labs using identical HPLC or NMR protocols .
  • Meta-analysis : Compare IC50 values from multiple studies (e.g., antimicrobial activity against S. aureus) to identify outliers .

Q. What advanced kinetic studies are applicable to probe reaction mechanisms involving this compound?

Methodological Answer:

  • Stopped-flow spectroscopy : Monitor fast reactions (e.g., nucleophilic substitutions) in real-time to determine rate constants (k) .
  • Isotopic labeling : Use 15N-labeled amines to trace reaction pathways via 2D NMR or MS .
  • Computational modeling : Apply density functional theory (DFT) to predict transition states and activation energies for cyclization steps .

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